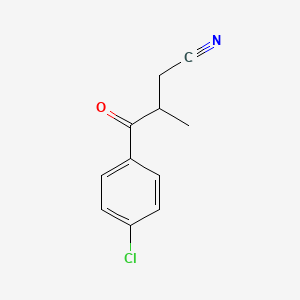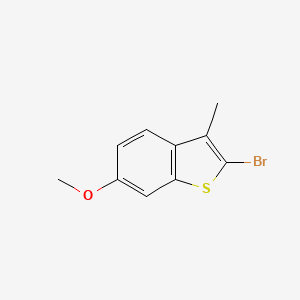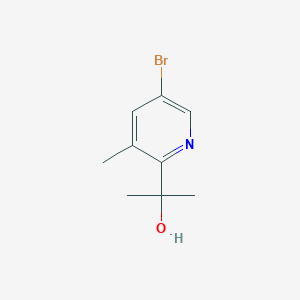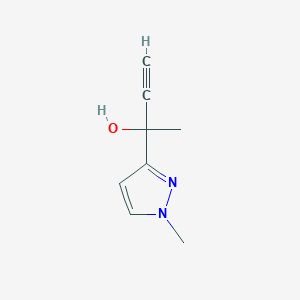
5-Chloro-6-methyl-1H-indole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound is particularly important as an intermediate in the synthesis of various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-1H-indole-3-carboxylic acid typically involves the chlorination of 6-methylindole followed by carboxylation. One common method involves the use of 3-chlorobenzaldehyde as a starting reagent . The reaction conditions often include the use of catalysts and specific solvents to facilitate the chlorination and carboxylation processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and carboxylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
5-Chloro-6-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
科学研究应用
5-Chloro-6-methyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:
作用机制
The mechanism of action of 5-Chloro-6-methyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling and metabolism . The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes .
相似化合物的比较
Similar Compounds
5-Chloro-1H-indole-3-carboxylic acid: Similar in structure but lacks the methyl group at the 6-position.
6-Methyl-1H-indole-3-carboxylic acid: Similar but lacks the chlorine atom at the 5-position.
5-Chloro-3-indolecarboxylic acid: Another closely related compound with similar properties.
Uniqueness
5-Chloro-6-methyl-1H-indole-3-carboxylic acid is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable intermediate in various synthetic and research applications .
属性
分子式 |
C10H8ClNO2 |
|---|---|
分子量 |
209.63 g/mol |
IUPAC 名称 |
5-chloro-6-methyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-9-6(3-8(5)11)7(4-12-9)10(13)14/h2-4,12H,1H3,(H,13,14) |
InChI 键 |
IVNXGXYDEHDTFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1Cl)C(=CN2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid](/img/structure/B13988933.png)
![Pyrazolo[1,5-A]pyrimidin-5-ylboronic acid pinacol ester](/img/structure/B13988934.png)





![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B13988980.png)
![Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13988985.png)
![6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine](/img/structure/B13988993.png)

![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)

![6-Chloro-3-iodo-2,7-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13989023.png)
